Butyl 3-bromo-4-(dimethylamino)benzoate
CAS No.: 1131594-53-0
Cat. No.: VC20154853
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131594-53-0 |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | butyl 3-bromo-4-(dimethylamino)benzoate |
| Standard InChI | InChI=1S/C13H18BrNO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3 |
| Standard InChI Key | CZWIRUPNUWFGHY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)Br |
Introduction
Butyl 3-bromo-4-(dimethylamino)benzoate is a chemical compound with a molecular formula of C12H16BrN O2 and a molecular weight of approximately 271.17 g/mol, although some sources suggest a slightly different molecular formula and weight, such as C13H18BrNO2 with a molar mass of 300.19152 g/mol . This compound features a butyl ester group, a bromine atom at the 3-position, and a dimethylamino group at the 4-position of the benzoate structure. Its unique substitution pattern imparts specific chemical and biological properties, making it a subject of interest in various fields of research.
Comparison with Similar Compounds
Butyl 3-bromo-4-(dimethylamino)benzoate shares structural similarities with other compounds, such as Methyl 3-bromo-4-(dimethylamino)benzoate and Ethyl 3-bromo-4-(dimethylamino)benzoate. These compounds differ primarily in their ester groups, which affect their solubility and reactivity. For example:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyl 3-bromo-4-(dimethylamino)benzoate | Methyl ester group | Different solubility characteristics |
| Ethyl 3-bromo-4-(dimethylamino)benzoate | Ethyl ester group | Variability in reactivity |
| Butyl 3-bromo-4-(methylamino)benzoate | Methylamine group | Distinct biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume